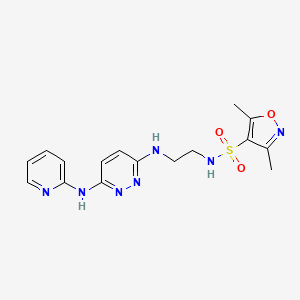

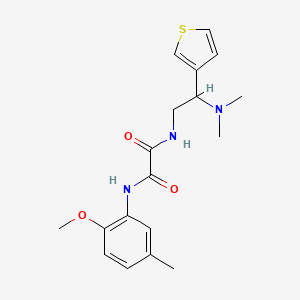

![molecular formula C22H21N3O3 B2931820 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-14-0](/img/structure/B2931820.png)

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione” is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .Chemical Reactions Analysis

The reactions for synthesis of similar compounds are summarised as follows: Compounds were prepared from indole and oxalyl chloride in anhydrous ether at 05°C under the protection of nitrogen. Compounds were obtained from diaryl ketones in the presence of sodium borohydride in methanol at reflux. A following chlorination of these compounds with a stoichiometric amount of thionyl chloride in dichloromethane at room temperature afforded the next set of compounds. These compounds were then treated with piperazine in DMF at 80°C to yield the final set of compounds .Physical And Chemical Properties Analysis

Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Physically, they are crystalline colorless in nature with specific odors .Applications De Recherche Scientifique

HIV-1 Attachment Inhibition

The compound and its derivatives, particularly those with modifications on the piperazine ring, have been studied for their potential as HIV-1 attachment inhibitors. These molecules interfere with the interaction between the viral gp120 protein and the CD4 receptor on host cells, a crucial step in HIV infection. The piperazine scaffold plays a critical role in maintaining the appropriate spatial arrangement required for effective inhibition (Wang et al., 2009).

Synthesis Techniques and Applications

Piperazine derivatives, including those related to the compound , are used in various synthesis techniques. For instance, they are involved in Diels-Alder cycloadditions, leading to the formation of complex structures with potential biological activities. These synthesis pathways are valuable for producing compounds with applications in drug discovery and development (Jin, Wessig, & Liebscher, 2001).

Antiasthmatic Activity

Derivatives of the compound have been explored for their vasodilatory and antiasthmatic activities. Xanthene derivatives, in particular, show promise in this area. Research has focused on synthesizing and evaluating such compounds for their potential to act as Phosphodiesterase 3 inhibitors, a target for anti-asthmatic therapy (Bhatia et al., 2016).

Antimicrobial and Antifungal Applications

Some piperazine derivatives exhibit significant antimicrobial and antifungal activities. Research in this area aims to develop new therapeutic agents that can address resistant microbial strains. The structure-activity relationships (SAR) of these compounds are crucial for optimizing their biological efficacy (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Mécanisme D'action

The mechanism of action of indole derivatives is diverse, depending on the specific derivative and its biological activity. For example, some indole derivatives have been found to have good HIV-1 attachment inhibitory activity by preventing entry to the host cell by binding to the viral envelope gp120 .

Orientations Futures

Given the diverse biological activities of indole derivatives, there is immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . This compound, with its unique structure, could be a valuable addition to this research.

Propriétés

IUPAC Name |

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-15(26)16-6-8-17(9-7-16)24-10-12-25(13-11-24)22(28)21(27)19-14-23-20-5-3-2-4-18(19)20/h2-9,14,23H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOPBWKGPOOUFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

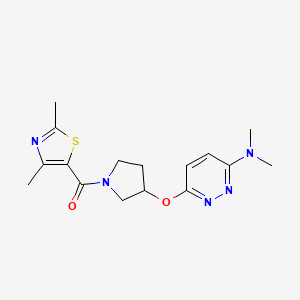

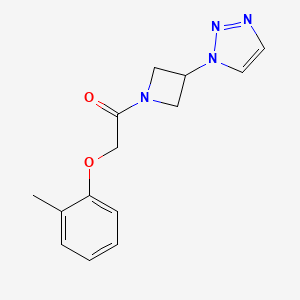

![(Z)-ethyl 1-benzyl-2-((2,2-diphenylacetyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2931739.png)

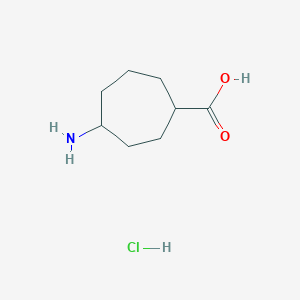

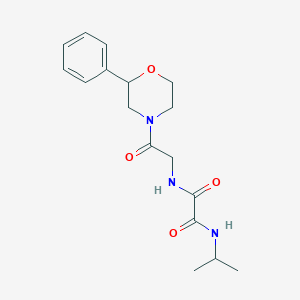

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2931742.png)

![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

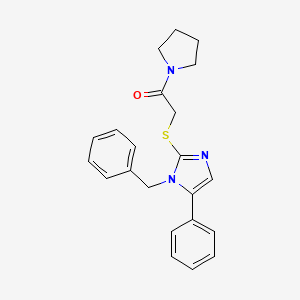

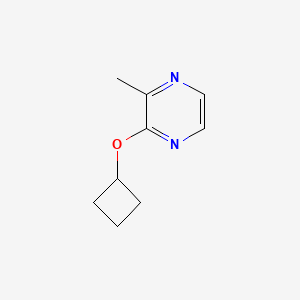

![N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2931752.png)

![5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2931753.png)

![2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2931760.png)